molecular formula C7H12N4O2S B6173753 N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide CAS No. 2624132-15-4

N'-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide

Cat. No.: B6173753
CAS No.: 2624132-15-4
M. Wt: 216.3
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Description

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H12N4O2S. It is known for its unique structure, which includes a thiadiazole ring and a tert-butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1,2,4-thiadiazole-5-carboxylic acid with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Thiadiazole-5-carboxylic acid
  • tert-Butyl carbazate
  • 1,3,4-Thiadiazole derivatives

Uniqueness

N’-(1,2,4-thiadiazol-5-yl)(tert-butoxy)carbohydrazide is unique due to its combination of a thiadiazole ring and a tert-butoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .

Properties

CAS No.

2624132-15-4

Molecular Formula

C7H12N4O2S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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